molecular formula C8H6F3NO B11907800 5-Methyl-3-(trifluoromethyl)picolinaldehyde CAS No. 1289060-42-9

5-Methyl-3-(trifluoromethyl)picolinaldehyde

Cat. No.: B11907800
CAS No.: 1289060-42-9
M. Wt: 189.13 g/mol
InChI Key: BSFXLOGCXQTSQK-UHFFFAOYSA-N
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Description

5-Methyl-3-(trifluoromethyl)picolinaldehyde: is an organic compound with the molecular formula C8H6F3NO . It is a derivative of picolinaldehyde, where the methyl group is attached to the fifth position and the trifluoromethyl group is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(trifluoromethyl)picolinaldehyde typically involves the functionalization of the pyridine ring. One common method is the lithiation of the 5-position followed by trapping with electrophiles . This process requires careful control of reaction conditions to avoid precipitation and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-3-(trifluoromethyl)picolinaldehyde is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 5-Methyl-2-(trifluoromethyl)picolinaldehyde
  • 3-Methyl-5-(trifluoromethyl)picolinaldehyde
  • 5-Methyl-3-(difluoromethyl)picolinaldehyde

Comparison: 5-Methyl-3-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological interactions, making it a valuable compound for targeted research applications .

Properties

CAS No.

1289060-42-9

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

5-methyl-3-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)7(4-13)12-3-5/h2-4H,1H3

InChI Key

BSFXLOGCXQTSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C=O)C(F)(F)F

Origin of Product

United States

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